2,4-DIETHOXY-N-(2-PYRIDINYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxy-N-(2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a benzamide core substituted with ethoxy groups at the 2 and 4 positions and a pyridinyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethoxy-N-(2-pyridinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-diethoxybenzoic acid and 2-aminopyridine.
Amide Formation: The carboxylic acid group of 2,4-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-aminopyridine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethoxy-N-(2-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2,4-diethoxybenzoic acid or 2,4-diethoxybenzaldehyde.
Reduction: Formation of 2,4-diethoxy-N-(2-aminopyridinyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Diethoxy-N-(2-pyridinyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Agriculture: It serves as a precursor for the development of agrochemicals, including herbicides and fungicides.
Materials Science: The compound is utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-(2-pyridinyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The pyridinyl group can interact with active sites of enzymes, while the benzamide core provides stability and specificity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-N-(2-pyridinyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxy-N-(5-nitro-2-pyridinyl)benzamide: Similar structure with an additional nitro group on the pyridinyl ring.
2,4-Diethoxy-N-(3-pyridinyl)benzamide: Similar structure with the pyridinyl group at a different position.
Uniqueness
2,4-Diethoxy-N-(2-pyridinyl)benzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. The specific positioning of the pyridinyl group also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-diethoxy-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-12-8-9-13(14(11-12)21-4-2)16(19)18-15-7-5-6-10-17-15/h5-11H,3-4H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTQEXFZAFIJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.